molecular formula C17H31N3O3 B14789585 tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate

tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate

Cat. No.: B14789585
M. Wt: 325.4 g/mol
InChI Key: OWRKRPGRLYIGNZ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (4-(2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and an amino-cyclopropylpropanamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (4-(2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions.

    Introduction of the amino-cyclopropylpropanamido group: This step involves the reaction of cyclopropylamine with a suitable propanamide derivative.

    Attachment of the tert-butyl group: This is usually done through a tert-butylation reaction using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (4-(2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl (4-(2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (4-(2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (4-(2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate
  • Benzyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate

Uniqueness

(S)-tert-Butyl (4-(2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C17H31N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C17H31N3O3/c1-11(18)15(21)20(14-9-10-14)13-7-5-12(6-8-13)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22)

InChI Key

OWRKRPGRLYIGNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N

Origin of Product

United States

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